N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide
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Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a chlorophenoxy group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
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Introduction of the Chlorophenoxy Group: : The chlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.
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Attachment of the Nitrobenzamide Moiety: : The final step involves the coupling of the chlorophenoxy-thiadiazole intermediate with 2-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide can undergo reduction to form corresponding amines under suitable conditions.
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Reduction: : The compound can be reduced using agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to convert the nitro group to an amine.
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Substitution: : The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for further pharmacological evaluation.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety may interact with enzymes or receptors, leading to modulation of their activity. The thiadiazole ring and chlorophenoxy group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the nitro group, thiadiazole ring, and chlorophenoxy moiety makes it distinct from other similar compounds, potentially leading to unique interactions with biological targets and different chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H11ClN4O4S |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H11ClN4O4S/c17-10-5-7-11(8-6-10)25-9-14-19-20-16(26-14)18-15(22)12-3-1-2-4-13(12)21(23)24/h1-8H,9H2,(H,18,20,22) |
InChI Key |
FVUOQYHETHPMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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